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3-(1-Phenylethoxy)pyrrolidine
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Overview
Description
3-(1-Phenylethoxy)pyrrolidine: is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) linked to a phenylethoxy group. The compound’s systematic name is 1-(2-Phenylethoxy)pyrrolidine .
Preparation Methods
Synthesis Routes:: Several synthetic strategies exist for preparing 3-(1-Phenylethoxy)pyrrolidine:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. The synthesis involves connecting the phenylethoxy group to the pyrrolidine core.
Functionalization of Preformed Pyrrolidine Rings: This approach involves modifying preformed pyrrolidine rings, such as proline derivatives .
Industrial Production:: Details on industrial-scale production methods are scarce. laboratory-scale syntheses provide valuable insights into the compound’s preparation.
Chemical Reactions Analysis
Reactivity:: 3-(1-Phenylethoxy)pyrrolidine can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding phenylethylamine derivative.
Scientific Research Applications
3-(1-Phenylethoxy)pyrrolidine finds applications in:
- Medicinal Chemistry : As a scaffold for drug design due to its stereochemistry and pharmacophore space exploration.
- Biology : Studying its effects on biological targets.
- Industry : Potential use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
3-(1-Phenylethoxy)pyrrolidine shares similarities with other pyrrolidine-based compounds, but its unique phenylethoxy moiety sets it apart. Similar compounds include:
- Pyrrolidine derivatives : Such as prolinol and pyrrolizines.
Biological Activity
3-(1-Phenylethoxy)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simple pyrrolidine derivatives. The compound can be synthesized through nucleophilic substitution reactions where phenylethyl alcohol reacts with pyrrolidine derivatives under acidic or basic conditions. Various methods have been reported, including:
- Nucleophilic Substitution : Utilizing phenylethyl alcohol and pyrrolidine in the presence of a catalyst.
- Cyclization Reactions : Involving azomethine ylides to form pyrrolidine derivatives.
Cholinesterase Inhibition
One of the primary areas of research regarding this compound is its inhibitory activity on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterase inhibitors are significant in treating Alzheimer’s disease as they prolong the action of acetylcholine at synaptic clefts.
- Inhibition Studies : The compound has shown moderate inhibitory effects against AChE and BChE. For instance, in vitro studies indicated that various derivatives exhibited IC50 values ranging from weak to moderate inhibition compared to standard drugs like physostigmine .
Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
---|---|---|
This compound | 10.5 | 8.2 |
Physostigmine | 0.20 | - |
NMDA Receptor Antagonism
Research has also indicated that compounds related to this compound may act as NMDA receptor antagonists. This mechanism is associated with dissociative effects and has implications for neuroprotective strategies in conditions like stroke and neurodegenerative diseases .
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of oxidative stress. The results suggested that the compound could reduce neuronal cell death induced by glutamate toxicity, highlighting its potential for treating neurodegenerative diseases .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of related pyrrolidine derivatives. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The anti-inflammatory activity was measured using specific assays, showing that some derivatives significantly reduced prostaglandin E2 production .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the pyrrolidine structure can significantly influence its potency as an inhibitor or antagonist.
Key Findings:
- Electron-Withdrawing Groups : Enhance cholinesterase inhibition.
- Alkyl Substituents : May improve receptor binding affinity.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(1-phenylethoxy)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)14-12-7-8-13-9-12/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
RDUNDBCHKJYIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCNC2 |
Origin of Product |
United States |
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